![molecular formula C5H8N2S B3256482 3-[(Methylsulfanyl)methyl]-1H-pyrazole CAS No. 270920-35-9](/img/structure/B3256482.png)
3-[(Methylsulfanyl)methyl]-1H-pyrazole
Vue d'ensemble
Description
3-[(Methylsulfanyl)methyl]-1H-pyrazole is a chemical compound with the CAS Number: 270920-35-9. It has a molecular weight of 128.2 and its IUPAC name is methyl 1H-pyrazol-3-ylmethyl sulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3, (H,6,7) and the InChI key is IXBIXLUXCOIZIG-UHFFFAOYSA-N .Applications De Recherche Scientifique
3-[(Methylsulfanyl)methyl]-1H-pyrazole has been studied for its potential applications in a variety of scientific fields, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound has been used as a scaffold for the design of new drugs and as a tool for the identification of new drug targets. In biochemistry, this compound has been studied for its ability to inhibit the enzymes involved in the biosynthesis of fatty acids and cholesterol. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-[(Methylsulfanyl)methyl]-1H-pyrazole is not fully understood. However, it is believed that this compound may act by inhibiting the enzymes involved in the biosynthesis of fatty acids and cholesterol, as well as by binding to and blocking the activity of certain receptors in the body. In addition, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to inhibit the enzymes involved in the biosynthesis of fatty acids and cholesterol, suggesting that it may have potential applications in the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[(Methylsulfanyl)methyl]-1H-pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, this compound has been shown to be stable in a variety of solvents, making it suitable for use in a variety of laboratory experiments. However, this compound is a relatively new compound and its effects on human health have not been extensively studied, so its use in laboratory experiments should be done with caution.
Orientations Futures
Given the potential applications of 3-[(Methylsulfanyl)methyl]-1H-pyrazole in drug discovery, biochemistry, and pharmacology, there are a number of possible future directions for research. These include further studies into the mechanism of action of this compound, its effects on human health, and its potential use in the treatment of obesity and metabolic disorders. In addition, further research into the synthesis of this compound and its derivatives may lead to the development of new drugs and drug targets.
Safety and Hazards
Propriétés
IUPAC Name |
5-(methylsulfanylmethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIXLUXCOIZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)

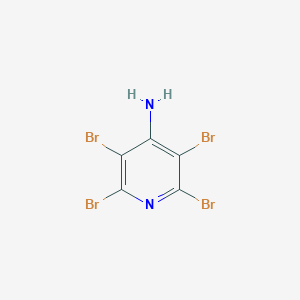
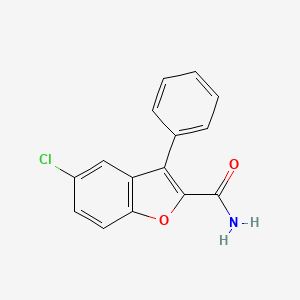

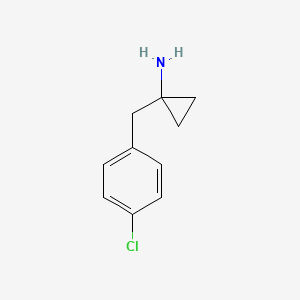
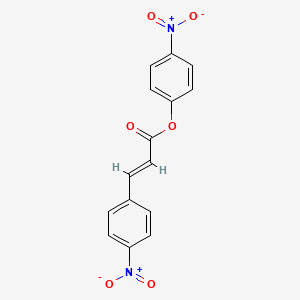

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)
![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)
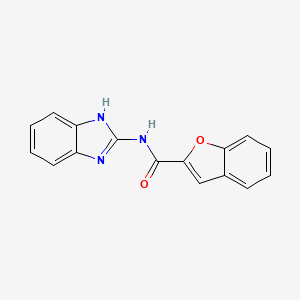
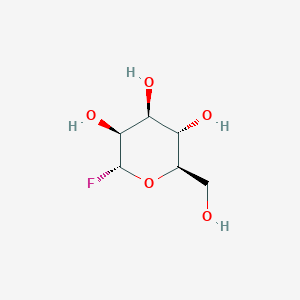
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)